molecular formula C11H16N2O6 B009939 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil CAS No. 104639-39-6

5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil

Cat. No. B009939
M. Wt: 272.25 g/mol
InChI Key: RSMISTTWWXJOOG-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxymethyl-1-(2’-deoxylyxofuranosyl)uracil (MMdLU) is a chemical compound with the molecular formula C11H16N2O6. It is a nucleoside, which are the building blocks of DNA and RNA .


Molecular Structure Analysis

The structure of MMdLU was deduced by X-ray crystallographic analysis . MMdLU crystallized in space group P2’ with a = 8.719(4), b = 13.188(3), c = 5.701(3) A, P = 109.56(2)" and Z = 2 . The furanose ring adopts the rare C(4’fiexo envelope conformation (4E). The glycosyl linkage is anti (X = 243.5") and the C(5’) side chain has the t conformation .

properties

IUPAC Name

1-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-18-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)19-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMISTTWWXJOOG-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146626
Record name 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil

CAS RN

104639-39-6
Record name 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104639396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Reactant of Route 2
Reactant of Route 2
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Reactant of Route 3
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Reactant of Route 4
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Reactant of Route 5
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil
Reactant of Route 6
Reactant of Route 6
5-Methoxymethyl-1-(2'-deoxylyxofuranosyl)uracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.